molecular formula C28H42O2S B13729134 Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)- CAS No. 4673-51-2

Phenol, 4,4'-thiobis[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B13729134
CAS No.: 4673-51-2
M. Wt: 442.7 g/mol
InChI Key: DQSYGNJXYMAPMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Studied for its antioxidant properties, which may have therapeutic benefits.

    Industry: Employed in the stabilization of lubricants, fuels, and plastics

Mechanism of Action

The antioxidant activity of Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, forming stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .

Comparison with Similar Compounds

Uniqueness: Phenol, 4,4’-thiobis[2,6-bis(1,1-dimethylethyl)- is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to form stable phenoxyl radicals makes it particularly effective in preventing oxidative degradation .

Properties

CAS No.

4673-51-2

Molecular Formula

C28H42O2S

Molecular Weight

442.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C28H42O2S/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

DQSYGNJXYMAPMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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